molecular formula C9H16O B054993 (E)-3-Cyclohexyl-2-propen-1-ol CAS No. 114096-03-6

(E)-3-Cyclohexyl-2-propen-1-ol

Cat. No. B054993
CAS RN: 114096-03-6
M. Wt: 140.22 g/mol
InChI Key: VKSIYNNFGTVYJU-QPJJXVBHSA-N
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Description

(E)-3-Cyclohexyl-2-propen-1-ol, also known as CHPO, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CHPO is a colorless liquid with a boiling point of 225°C and a molecular weight of 162.25 g/mol.

Scientific Research Applications

  • Self-Chemical Ionization Mass Spectrometry : A study developed a self-chemical ionization method in quadrupole mass spectrometry for compounds including analogues of (E)-2-iod-3-(phenylsulfinyl)-2-propen-1-ol, which provided more information than electron impact ionization, particularly in the high mass area (Zhang, Guo, Wei, & Ma, 2010).

  • Antimycobacterial Activity : Another study synthesized a series of compounds, including 3-cyclohexyl-substituted analogues, to evaluate their antimycobacterial activity. This research provided insights into structure-activity relationships relevant to treating Mycobacterium tuberculosis (Sanna, Carta, Gherardini, Esmail, & Rahbar Nikookar, 2002).

  • Synthesis Techniques and Applications : A study on the regio- and stereoselective homocoupling of gamma-arylated tert-propargyl alcohols, including derivatives of 3-cyclohexyl-2-propyn-1-ols, demonstrated a new method to produce fluorescent dihydrofuran derivatives (Funayama, Satoh, & Miura, 2005).

  • Role in Chemical Synthesis : The compound has been used in various chemical syntheses, such as the preparation of hexahydroindenones through a Diels–Alder cycloaddition and Nazarov cyclization sequence of triene alcohols, showing its utility in complex organic synthesis processes (Wada, Fujiwara, Kanemasa, & Tsuge, 1987).

  • Catalysis and Chemical Reactions : Research has also focused on the mechanism of metathesis homodimerization of terminal olefins catalyzed by chelated ruthenium complexes, involving compounds like 3-cyclohexyl-1-propenes. This study contributes to understanding the mechanisms and selectivity in catalyzed olefin reactions (Dang, Wang, & Wang, 2012).

  • Biological Effects : A study investigating the effects of 3-Phenyl-2-Propene-1-ol on prostaglandin E2 release from rat cerebral endothelial cells found that it significantly decreases IL-1beta-induced PGE(2) release, suggesting potential therapeutic applications in reducing fever (Guo, Huo, Zhao, Liu, Li, Guo, & Jiang, 2006).

properties

IUPAC Name

(E)-3-cyclohexylprop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h4,7,9-10H,1-3,5-6,8H2/b7-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSIYNNFGTVYJU-QPJJXVBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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